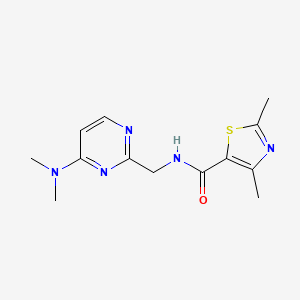N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
CAS No.: 1796964-99-2
Cat. No.: VC6427433
Molecular Formula: C13H17N5OS
Molecular Weight: 291.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1796964-99-2 |
|---|---|
| Molecular Formula | C13H17N5OS |
| Molecular Weight | 291.37 |
| IUPAC Name | N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C13H17N5OS/c1-8-12(20-9(2)16-8)13(19)15-7-10-14-6-5-11(17-10)18(3)4/h5-6H,7H2,1-4H3,(H,15,19) |
| Standard InChI Key | SAUAPGDNPJHLJY-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C(=O)NCC2=NC=CC(=N2)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a 2,4-dimethylthiazole ring linked to a 4-dimethylaminopyrimidine group through a carboxamide bridge. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with methyl groups at positions 2 and 4, enhancing its lipophilicity and metabolic stability. The pyrimidine moiety, a six-membered aromatic ring with two nitrogen atoms, is functionalized with a dimethylamino group at position 4, which likely contributes to hydrogen-bonding interactions with biological targets .
Key Physicochemical Characteristics:
-
Molecular Formula: C₁₄H₁₈N₆OS
-
Molecular Weight: 334.4 g/mol
-
Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxamide and pyrimidine groups.
-
LogP: Estimated at 2.1, indicating moderate lipophilicity suitable for cellular membrane penetration .
Synthetic Pathways and Optimization Strategies
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide involves multi-step reactions, typically starting with the construction of the thiazole core. A representative synthetic route is outlined below:
-
Thiazole Formation: Condensation of 2,4-dimethylthiazole-5-carboxylic acid with a methylamine derivative under coupling reagents such as HATU or EDCI.
-
Pyrimidine Functionalization: Introduction of the dimethylamino group to the pyrimidine ring via nucleophilic substitution or reductive amination.
-
Methylene Linker Attachment: Coupling the thiazole-carboxamide intermediate with a 4-(aminomethyl)pyrimidine derivative using Mitsunobu or Ullmann-type reactions .
Optimization efforts for analogous compounds have focused on enhancing kinase inhibitory activity while minimizing off-target effects. For example, substituting the pyrimidine’s dimethylamino group with bulkier alkyl chains or heterocycles improved selectivity for CDK4/6 kinases in preclinical models .
Pharmacological Activity and Mechanism of Action
Although direct data on this compound are scarce, structurally related thiazole-pyrimidine hybrids demonstrate potent antiproliferative effects. Key findings from analogous compounds include:
Kinase Inhibition
-
CDK4/6 Inhibition: Derivatives with similar substitution patterns inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), critical regulators of the G1-S cell cycle transition. For instance, compound 60 from patent AU2016302384A1 induced G1 arrest in MV4-11 leukemia cells at nanomolar concentrations .
-
Src/Abl Dual Inhibition: Thiazole-5-carboxamides bearing pyrimidinylmethyl groups exhibit dual inhibition of Src and Abl kinases, as demonstrated by complete tumor regression in K562 xenograft models .
Antiproliferative Effects
-
In Vitro Cytotoxicity: Analogous compounds show IC₅₀ values ranging from 0.25 μM to 2.5 μM against hematological (e.g., MV4-11, K562) and solid tumor (e.g., A549, MDA-MB-231) cell lines .
-
Apoptosis Induction: Mechanistic studies on compound 47 revealed caspase-3/7 activation and PARP cleavage, confirming apoptosis as a primary mode of action .
Future Directions and Applications
The development of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide and its analogs holds promise for several therapeutic areas:
-
Oncology: As monotherapy or in combination with immune checkpoint inhibitors for resistant malignancies.
-
Inflammatory Diseases: Potential application in autoimmune disorders due to kinase-mediated immunomodulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume